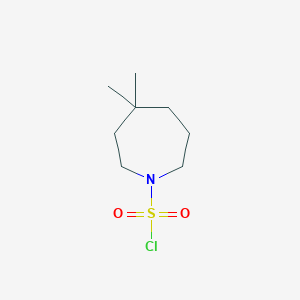

4,4-Dimethylazepane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16ClNO2S |

|---|---|

Molecular Weight |

225.74 g/mol |

IUPAC Name |

4,4-dimethylazepane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H16ClNO2S/c1-8(2)4-3-6-10(7-5-8)13(9,11)12/h3-7H2,1-2H3 |

InChI Key |

NOZQKHJPAOLJSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN(CC1)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4,4 Dimethylazepane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The reactivity of 4,4-dimethylazepane-1-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to attack by a variety of nucleophiles. This reactivity forms the basis for the most common and synthetically useful transformations of this compound, which are nucleophilic substitution reactions at the sulfur center. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-like) pathway or a stepwise addition-elimination mechanism. nih.govmdpi.com The general transformation involves the displacement of the chloride ion, a good leaving group, by an incoming nucleophile.

Amine-Sulfonyl Chloride Coupling for Sulfonamide Formation

The reaction between sulfonyl chlorides and primary or secondary amines is a cornerstone of medicinal and synthetic chemistry for the construction of sulfonamide linkages. cbijournal.comsigmaaldrich.com This coupling reaction is highly efficient and broadly applicable. In the context of this compound, reaction with an amine (R¹R²NH) yields the corresponding N-substituted 4,4-dimethylazepane-1-sulfonamide. The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically neutralized by the addition of a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, or by using an excess of the reacting amine to drive the reaction to completion. cbijournal.comlibretexts.org

While specific kinetic data for the reactions of this compound are not extensively detailed in the literature, the kinetics can be understood from general principles of nucleophilic substitution at a sulfonyl sulfur. The reaction rate is dependent on several factors, including the nucleophilicity of the amine, steric hindrance at both the amine and the sulfonyl chloride, solvent polarity, and the base used. mdpi.com Studies on analogous arenesulfonyl chlorides have shown that electron-withdrawing substituents on the ring generally increase the electrophilicity of the sulfur atom and thus accelerate the rate of substitution. nih.govmdpi.com

Optimization of sulfonamide formation typically involves screening various parameters to maximize the yield and purity of the product. Key variables include the choice of solvent, the type of base, and the reaction temperature. Aprotic solvents of varying polarities, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile, are commonly employed. The choice of base is also critical; non-nucleophilic organic bases are preferred to avoid competition with the amine nucleophile.

Table 1: Illustrative Optimization of a Representative Sulfonamide Coupling Reaction This table presents generalized data based on typical optimization studies for sulfonamide synthesis.

| Entry | Amine | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pyridine (2.0) | DCM | 0 to 25 | 85 |

| 2 | Aniline | Triethylamine (2.0) | DCM | 0 to 25 | 92 |

| 3 | Aniline | Hünig's base (2.0) | DCM | 0 to 25 | 95 |

| 4 | Aniline | Triethylamine (2.0) | THF | 0 to 25 | 88 |

| 5 | Aniline | Triethylamine (2.0) | Acetonitrile | 0 to 25 | 90 |

Regioselectivity becomes a consideration when the amine substrate contains multiple nucleophilic sites. Primary and secondary aliphatic amines are highly potent nucleophiles that typically react selectively with the sulfonyl chloride group over other less nucleophilic functional groups like alcohols or aromatic amines under standard conditions.

Regarding stereochemistry, the sulfur atom in the sulfonyl chloride is achiral. Therefore, its reaction with an achiral amine does not generate a stereocenter. If a chiral amine is used, the reaction produces a sulfonamide with a stereocenter originating from the amine. Since the reaction occurs at the sulfur atom and does not involve the chiral center of the amine, racemization is not a concern. The formation of diastereomers is possible if the resulting sulfonamide contains more than one stereocenter, though often with little diastereoselection in the absence of directing groups. nih.gov The stereoselective synthesis of substituted azepane rings themselves, however, is a recognized synthetic challenge. nih.govrsc.org

Reactions with Oxygen and Sulfur Nucleophiles to Form Sulfonates and Thioesters

This compound readily reacts with oxygen-based nucleophiles, such as alcohols and phenols, in the presence of a non-nucleophilic base to form the corresponding sulfonate esters. This reaction is analogous to sulfonamide formation and is frequently used to convert an alcohol's hydroxyl group into a good leaving group (sulfonate) for subsequent substitution or elimination reactions. libretexts.org

The reaction with sulfur nucleophiles like thiols can be more complex. Direct reaction may lead to thiosulfonates. However, to form thioethers (sulfides), a common strategy involves the in-situ reduction of the sulfonyl chloride. researchgate.net This can be achieved using a phosphine (B1218219) reagent, which deoxygenates the sulfonyl chloride to a more reactive intermediate. This intermediate is then trapped by the thiol to furnish the desired thioether. nih.govresearchgate.net

Reactions with Carbon-Based Nucleophiles, including Grignard Reagents

The reaction of sulfonyl chlorides with organometallic reagents, particularly Grignard reagents (R-MgX), provides a pathway for carbon-sulfur or carbon-carbon bond formation. The outcome of this reaction is highly dependent on the reaction conditions, especially the presence or absence of a transition-metal catalyst. core.ac.uk

Two primary reaction pathways are observed:

Sulfone Formation: In the absence of a catalyst, the Grignard reagent typically acts as a nucleophile, attacking the electrophilic sulfur atom to displace the chloride. This results in the formation of a sulfone.

Desulfinylative Cross-Coupling: In the presence of certain catalysts, such as iron salts, a desulfinylative cross-coupling reaction can occur. core.ac.uk This process involves the formal replacement of the entire sulfonyl chloride moiety with the organic group from the Grignard reagent, forming a new carbon-carbon bond and releasing sulfur dioxide.

Table 2: Influence of Reaction Conditions on the Outcome of Reactions with Grignard Reagents This table illustrates potential outcomes for a representative reaction between an alkylsulfonyl chloride and a Grignard reagent based on published methodologies. core.ac.uk

| Entry | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Major Product |

| 1 | Phenylmagnesium bromide | None | THF | 0 to 25 | 4,4-Dimethyl-1-(phenylsulfonyl)azepane (Sulfone) |

| 2 | Phenylmagnesium bromide | Fe(acac)₃ (5) | THF/NMP | 80 | 1-Phenyl-4,4-dimethylazepane (Coupling Product) |

| 3 | n-Butylmagnesium chloride | None | THF | 0 to 25 | 1-(Butylsulfonyl)-4,4-dimethylazepane (Sulfone) |

| 4 | n-Butylmagnesium chloride | Fe(acac)₃ (5) | THF/NMP | 80 | 1-Butyl-4,4-dimethylazepane (Coupling Product) |

Addition and Annulation Reactions Involving the Azepane Ring and Sulfonyl Moiety

The N-sulfonyl group in 4,4-dimethylazepane-1-sulfonamide derivatives is generally robust and often serves as a protecting group for the nitrogen atom. Specific addition or annulation reactions where the sulfonyl chloride of this compound itself directly participates with the azepane ring are not widely documented. The primary role of the sulfonyl group in the context of the ring's reactivity is often electronic. As a potent electron-withdrawing group, the sulfonyl moiety reduces the nucleophilicity and basicity of the azepane nitrogen.

While direct annulation reactions starting from the sulfonyl chloride are uncommon, N-sulfonyl azepines are key intermediates in various synthetic strategies used to build complex fused-ring systems. researchgate.net Methodologies such as intramolecular cyclization or rearrangement of functionalized N-sulfonyl azepane precursors are employed to construct bicyclic or polycyclic frameworks. researchgate.net For instance, the presence of the sulfonyl group can influence the stereochemical outcome of reactions at other positions on the azepane ring or can be used to direct cyclization reactions. However, these transformations typically require additional functional groups on the azepane skeleton that are not present in the parent 4,4-dimethylazepane (B2824433) structure.

Reactions with Unsaturated Hydrocarbons (Alkenes, Alkynes, and (Hetero)arenes)

The reactivity of this compound with unsaturated hydrocarbons is characteristic of sulfonyl chlorides, which can undergo a variety of transformations including additions and substitutions. These reactions are often mediated by transition metals or proceed through radical pathways. magtech.com.cn

With alkenes and alkynes, this compound can participate in addition reactions. For instance, in the presence of a suitable catalyst, it can undergo chlorosulfonylation, where the sulfonyl chloride adds across the double or triple bond. This typically results in the formation of β-chloro sulfones. researchgate.net The regioselectivity of this addition is influenced by both electronic and steric factors of the unsaturated hydrocarbon. Visible light-induced photocatalysis has emerged as a green and efficient method for the sulfonylation of alkenes and alkynes with sulfonyl chlorides. rsc.orgnih.gov For example, the reaction can be promoted by an electron-donor-acceptor (EDA) complex formation with sodium iodide in water, leading to β-iodo-substituted sulfone derivatives. rsc.org

The general mechanism for the radical addition to an alkene is initiated by the homolytic cleavage of the S-Cl bond, generating a sulfonyl radical. This radical then adds to the alkene to form a carbon-centered radical, which subsequently abstracts a chlorine atom from another sulfonyl chloride molecule to yield the final product and propagate the radical chain.

Metal-catalyzed reactions offer another avenue for the functionalization of unsaturated hydrocarbons. For example, copper-catalyzed coupling of sulfonyl chlorides with alkenes can lead to the synthesis of dienyl sulfones or β-chlorosulfones. researchgate.net Ruthenium(II) complexes have also been shown to catalyze the reaction of arenesulfonyl chlorides with olefins to form β-unsaturated sulfones. acs.org

In the case of (hetero)arenes, the reaction with this compound can lead to the formation of sulfones via a Friedel-Crafts-type reaction. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid. Furthermore, transition-metal-catalyzed C-H functionalization provides a direct method for the sulfonylation of arenes. For instance, a ruthenium-catalyzed reaction can achieve ortho/meta-selective dual C-H bonds functionalizations of arenes, where the arylsulfonyl chloride acts as both a sulfonation and chlorination reagent. acs.org Copper(II)-mediated sulfonylation of (hetero)arenes using monodentate directing groups has also been developed. nih.gov

Table 1: Representative Reactions of Sulfonyl Chlorides with Unsaturated Hydrocarbons

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product |

| Chlorosulfonylation | Alkene | RSO₂Cl | Cu-based photocatalysts | β-Chloro sulfone |

| Hydrosulfonylation | Alkyne | RSO₂Cl | Visible light, (TMS)₃SiH | Vinyl sulfone |

| Iodosulfonylation | Alkene | RSO₂Cl, NaI | Visible light, water | β-Iodo sulfone |

| C-H Sulfonylation | Arene | RSO₂Cl | Ru(II) complex | Aryl sulfone |

Reactions with Imines, Halogenated Aldehydes, and Ketones

The reactions of this compound with imines, halogenated aldehydes, and ketones are characterized by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.

With imines, sulfonyl chlorides can react to form a variety of products. The reaction of alkanesulfonyl chlorides with cyclic imines has been shown to generate N-alkanesulfonyl cyclic iminium ions. researchgate.nettandfonline.com These intermediates are then susceptible to attack by nucleophiles present in the reaction mixture, such as water or the chloride anion, leading to addition products. researchgate.nettandfonline.com The specific outcome of the reaction can be influenced by the structure of the imine. For instance, while acyclic N-alkylimines can react with alkanesulfonyl chlorides to afford β-sultam derivatives, cyclic imines tend to yield ring-opened or nucleophilic addition products instead. tandfonline.com The formation of fused polycyclic β-sultam derivatives from cyclic imines and alkanesulfonyl chlorides via cycloaddition is generally not observed. tandfonline.com

The reaction with halogenated aldehydes and ketones can proceed via different pathways. Sulfonyl chlorides can act as a source of "Cl+" for the α-chlorination of aldehydes and ketones under basic conditions. For example, treatment of a ketone with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can then be quenched with a sulfonyl chloride to yield an α-chloroketone. pitt.edu Trichloromethanesulfonyl chloride has been used for the efficient α-chlorination of aldehydes under mild conditions. organic-chemistry.org

Alternatively, the sulfonyl group can add to the carbonyl carbon. However, reactions involving direct addition to the carbonyl of halogenated aldehydes and ketones are less common and often require specific catalysts or reaction conditions. The electron-withdrawing nature of the halogens in α-halo ketones and aldehydes can influence the reactivity of the carbonyl group.

Table 2: Products from Reactions of Sulfonyl Chlorides with Imines and Carbonyls

| Reactant 1 | Reactant 2 | Key Intermediate/Product Type |

| RSO₂Cl | Cyclic Imine | N-Alkanesulfonyl cyclic iminium ion |

| RSO₂Cl | Acyclic N-Alkyl Imine | β-Sultam |

| RSO₂Cl | Ketone/Aldehyde (with base) | α-Chloro ketone/aldehyde |

Radical and Metal-Catalyzed Transformations of this compound

This compound is amenable to a range of radical and metal-catalyzed transformations, which are powerful tools for the formation of C-S and C-C bonds. These reactions often proceed via the generation of a sulfonyl radical or through an oxidative addition/reductive elimination cycle at a metal center.

Radical Transformations:

Under photoredox catalysis or upon initiation with radical initiators, the S-Cl bond of this compound can undergo homolytic cleavage to generate a 4,4-dimethylazepane-1-sulfonyl radical. This reactive intermediate can participate in various radical reactions. One notable transformation is the hydrosulfonylation of alkenes and alkynes. nih.govresearchgate.net In these reactions, the sulfonyl radical adds to the unsaturated bond, and the resulting carbon-centered radical is then trapped by a hydrogen atom donor, such as tris(trimethylsilyl)silane, to afford the hydrosulfonylated product. nih.gov Visible light-mediated atom transfer radical addition (ATRA)-like processes have been developed for the synthesis of β-hydroxysulfones from sulfonyl chlorides and alkenes in the presence of water. acs.orgresearchgate.net

Metal-Catalyzed Transformations:

Transition metal catalysis offers a versatile platform for the transformation of sulfonyl chlorides. Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For instance, in a Stille-type coupling, this compound could potentially be coupled with organostannanes with desulfitation to form C-C bonds. researchgate.net Similarly, palladium-catalyzed cross-coupling with organostannanes can also lead to the synthesis of sulfones. acs.org Palladium catalysts have also been employed for the chlorosulfonylation of arylboronic acids, which provides a route to aryl sulfonamides. nih.gov

Iron-catalyzed desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with Grignard reagents have also been reported, offering an economical and environmentally benign method for C-C bond formation. researchgate.net Copper catalysts have been utilized for the coupling of sulfonyl chlorides with alkenes to synthesize dienyl sulfones and β-chlorosulfones. researchgate.net

These metal-catalyzed reactions often involve an oxidative addition of the sulfonyl chloride to a low-valent metal center, followed by transmetalation (in the case of cross-coupling reactions) and reductive elimination to furnish the final product and regenerate the catalyst.

Table 3: Summary of Radical and Metal-Catalyzed Transformations

| Transformation | Catalyst/Initiator | Key Intermediate | Product Type |

| Hydrosulfonylation | Photoredox catalyst | Sulfonyl radical | Alkyl/Vinyl sulfone |

| Stille Cross-Coupling | Palladium complex | - | Biaryl/Alkene |

| Desulfinylative C-C Coupling | Iron salt | - | C-C coupled product |

| Alkene Coupling | Copper complex | - | Dienyl/β-Chloro sulfone |

Theoretical and Computational Chemistry Studies

Computational studies on the electronic structure of the sulfonyl group reveal that it is highly polarized. researchgate.netacs.org The bonding within the sulfonyl moiety is best described by polar interactions of the form S⁺-O⁻, augmented by reciprocal hyperconjugative interactions (n → σ*), rather than significant d-orbital participation leading to formal octet violation at the sulfur atom. researchgate.netacs.org This model suggests that the substituents around the central sulfur atom act as both donors and acceptors simultaneously. acs.org

In this compound, the nitrogen atom of the azepane ring and the chlorine atom are bonded to the central sulfur atom. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. fiveable.me Natural Bond Orbital (NBO) analysis of similar sulfonyl chlorides indicates a significant positive charge on the sulfur atom. The S-Cl bond is relatively long and polarized, making the chloride a good leaving group in nucleophilic substitution reactions. wikipedia.org The nitrogen atom of the azepane ring, being directly attached to the sulfonyl group, will have its electron density significantly withdrawn, which in turn affects the properties of the entire azepane ring.

The presence of the 4,4-dimethyl groups on the azepane ring primarily introduces steric effects and influences the conformational preferences of the ring system, but their electronic effect on the sulfonyl chloride moiety is expected to be minimal and transmitted through the carbon framework.

Advanced computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms of sulfonyl chlorides. For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown through DFT studies to proceed via a single transition state, consistent with an Sₙ2 mechanism. nih.govdntb.gov.ua This suggests that nucleophilic substitution at the sulfur atom of this compound would likely follow a similar synchronous pathway, involving backside attack of the nucleophile and inversion of configuration at the sulfur center.

Computational studies can also shed light on the mechanisms of more complex reactions. For radical reactions, DFT calculations can be used to determine the bond dissociation energy of the S-Cl bond and the activation barriers for the addition of the resulting sulfonyl radical to unsaturated systems. In metal-catalyzed reactions, computational modeling can help to map out the entire catalytic cycle, including the energetics of oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, DFT calculations can be employed to understand the role of catalysts and solvents in these reactions. For example, computational models can help explain how the introduction of a chloride ion can affect the reaction free energy diagram in catalytic processes.

The seven-membered azepane ring is a flexible system that can adopt multiple conformations. lifechemicals.com High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation is the most stable. nih.gov The chair conformation is often associated with a transition state. nih.gov The presence of substituents on the ring can significantly influence the conformational equilibrium.

For the 4,4-dimethylazepane ring system, the gem-dimethyl group at the 4-position will have a pronounced effect on the conformational landscape. These bulky methyl groups will seek to occupy positions that minimize steric interactions, such as transannular strain. This steric hindrance will likely further stabilize certain twist-chair or boat-like conformations over others. The conformational preferences of the ring will, in turn, influence the reactivity of the molecule by affecting the accessibility of the sulfonyl chloride group to incoming reagents.

Derivatives and Functionalization Strategies of 4,4 Dimethylazepane 1 Sulfonyl Chloride

Synthesis of Sulfonamide Derivatives and Analogues

The reaction of 4,4-dimethylazepane-1-sulfonyl chloride with a diverse range of primary and secondary amines provides a straightforward method for creating a library of novel sulfonamide compounds. cbijournal.com The nucleophilic nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. rsc.org

The versatility of this reaction allows for the introduction of a wide variety of substituents, depending on the structure of the amine used. This includes aliphatic, aromatic, and heterocyclic amines. cbijournal.comprinceton.edu The reaction conditions are generally mild, and various protocols, including microwave-assisted synthesis, have been developed to improve efficiency and reaction times. rsc.org The choice of solvent and base can be optimized depending on the specific reactivity of the amine. openpharmaceuticalsciencesjournal.com

Table 1: Illustrative Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines Note: This table presents the general reaction of sulfonyl chlorides with amines, which is directly applicable to this compound.

| Amine Reactant | Amine Type | General Product | Key Features | Reference |

|---|---|---|---|---|

| Aniline | Primary Aromatic | N-Aryl Sulfonamide | Forms sulfonamides with aromatic substituents, often used in drug design. | rsc.org |

| Benzylamine | Primary Aliphatic | N-Alkyl Sulfonamide | Produces sulfonamides with flexible alkyl linkers. | nih.gov |

| Piperidine | Secondary Cyclic | N-Sulfonylated Heterocycle | Incorporates a saturated heterocyclic ring into the final structure. | princeton.edu |

| Morpholine (B109124) | Secondary Cyclic | N-Sulfonylated Heterocycle | Introduces a morpholine moiety, which can improve physicochemical properties. | oregonstate.edu |

| tert-Butylamine | Primary Aliphatic (Hindered) | N-tert-Butyl Sulfonamide | Reaction with sterically hindered amines is feasible and yields bulky sulfonamides. | nih.gov |

Beyond simple amine coupling, this compound can be used to integrate the 4,4-dimethylazepane-1-sulfonamide moiety into larger, more complex molecules. This is particularly relevant in the field of drug discovery, where the sulfonamide group acts as a bioisostere for amides, offering improved metabolic stability and different hydrogen bonding patterns. princeton.edu

Transformation into Other Sulfonyl-Containing Functional Groups

The reactivity of the sulfonyl chloride group is not limited to forming sulfonamides. It serves as a precursor for other important sulfur-containing functional groups.

Sulfonic Acids: this compound can be readily hydrolyzed to the corresponding 4,4-dimethylazepane-1-sulfonic acid. This reaction typically occurs in the presence of water. While often an undesired side reaction, controlled hydrolysis provides a direct route to the sulfonic acid derivative. Sulfonic acids and their salts are utilized in drug development for their ability to improve solubility and other physicochemical properties. nih.gov

Sulfonic Esters (Sulfonates): The reaction of this compound with alcohols in the presence of a base yields sulfonic esters. This reaction is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The resulting sulfonate esters are themselves useful synthetic intermediates. oregonstate.edu

Sulfonyl Fluorides: The conversion of sulfonyl chlorides to sulfonyl fluorides is a valuable transformation, as sulfonyl fluorides have gained prominence as chemical probes and covalent inhibitors in chemical biology. princeton.edu They exhibit greater stability towards hydrolysis compared to sulfonyl chlorides while retaining sufficient reactivity for specific applications like Sulfur-Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.gov This conversion can be achieved by treating the sulfonyl chloride with a fluoride (B91410) source, such as potassium fluoride (KF), often in an in-situ manner following the formation of the sulfonyl chloride. researchgate.net

Sulfinamides: this compound can be converted to the corresponding 4,4-dimethylazepane-1-sulfinamide. This involves a reduction of the sulfonyl chloride to a sulfinyl chloride intermediate, which then reacts with an amine. Methods for the direct synthesis of sulfinamides from sulfonyl chlorides often employ a reducing agent, such as triphenylphosphine, which facilitates the in-situ reduction and subsequent reaction with an amine. nih.gov Sulfinamides are important synthetic intermediates and chiral auxiliaries in asymmetric synthesis. researchgate.net

Table 2: Transformations of the Sulfonyl Chloride Group Note: This table outlines general reactions applicable to this compound.

| Target Functional Group | Required Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| Sulfonic Acid | Water (H₂O) | Hydrolysis | lookchem.com |

| Sulfonic Ester | Alcohol (R-OH), Base | Esterification | oregonstate.edu |

| Sulfonyl Fluoride | Potassium Fluoride (KF) | Halogen Exchange | researchgate.net |

| Sulfinamide | Reducing Agent (e.g., PPh₃), Amine | Reductive Amination | nih.gov |

Modifications and Derivatizations of the Azepane Ring System

While functionalization typically focuses on the sulfonyl chloride group, the 4,4-dimethylazepane (B2824433) ring itself offers opportunities for further derivatization. These modifications would allow for the synthesis of analogues with altered steric profiles, polarity, and conformational properties.

Potential strategies for modifying the saturated azepane ring could include C–H functionalization, although this is often challenging on unactivated alkyl positions. However, advances in catalysis may provide routes to introduce substituents at various positions on the carbocyclic portion of the ring. Another possibility involves reactions targeting the gem-dimethyl groups, though these are generally unreactive. More complex, multi-step synthetic sequences could be envisioned where the azepane ring is constructed from an already functionalized precursor before the introduction of the sulfonyl chloride group. Such approaches would grant access to a much wider range of structurally diverse compounds based on the 4,4-dimethylazepane scaffold.

Based on the conducted research, there is currently insufficient publicly available scientific literature to generate a detailed article on the specific chemical compound “this compound” that adheres to the provided outline. Searches for substitution reactions on the dimethylated azepane core and ring expansion or contraction methodologies initiated from this specific azepane moiety did not yield relevant research findings.

The available literature discusses related but distinct compounds and reactions, such as general functionalization of other azepane derivatives, reactions of different sulfonyl chlorides, or manipulations of other dimethylated ring systems. However, no scholarly articles, patents, or database entries were found that specifically describe the derivatization and functionalization strategies for this compound as requested in the detailed outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the specified topics of "Substitution Reactions on the Dimethylated Azepane Core" and "Ring Expansion or Contraction Methodologies Initiated from the Azepane Moiety" for this particular compound without resorting to speculation, which would violate the requirement for scientific accuracy.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The sulfonyl chloride functional group is a cornerstone of modern synthetic chemistry, primarily utilized for the formation of sulfonamides, which are of paramount importance in medicinal chemistry.

Role in the Synthesis of Heterocyclic Compounds

Sulfonyl chlorides are key reagents in the construction of complex heterocyclic systems. They react readily with primary and secondary amines to form sulfonamide linkages, a foundational reaction in the synthesis of a diverse array of molecules. nih.gov This reaction is a convenient, single-step method for creating these robust chemical bonds. nih.gov The azepane portion of 4,4-dimethylazepane-1-sulfonyl chloride provides a seven-membered saturated nitrogen-containing ring, a structural motif present in numerous bioactive compounds. nih.gov Therefore, this reagent could be employed to introduce the 4,4-dimethylazepane (B2824433) moiety into larger molecules, serving as a crucial building block for novel heterocyclic structures. The synthesis of organosulfones, another class of compounds accessible from sulfonyl chlorides, offers pathways to versatile synthetic intermediates for creating sophisticated pyridine (B92270) and pyridine-related ring systems. nih.gov

Application in Natural Product and Pharmaceutical Analogue Synthesis

In the realm of drug discovery and pharmaceutical development, the sulfonamide group is recognized as a vital amide bioisostere—a functional group with similar physical and chemical properties to an amide. princeton.edu Replacing an amide with a sulfonamide can lead to dramatic improvements in a drug candidate's physicochemical properties, such as enhanced metabolic stability and binding affinity. princeton.edu

The synthesis of pharmaceutical analogues often involves creating libraries of related compounds to explore structure-activity relationships (SAR). nih.gov Reagents like this compound would be valuable in such campaigns. By reacting it with various amines, medicinal chemists could rapidly generate a diverse set of sulfonamide analogues, accelerating the preparation of potential new drugs. princeton.edu This approach is particularly useful in modifying existing natural products or lead compounds to optimize their therapeutic profiles. nih.gov The azepane scaffold itself is a privileged structure in pharmacology, found in over 20 FDA-approved drugs, making its incorporation into new potential therapeutics a topic of significant interest. nih.gov

Reagent for Derivatization in Advanced Analytical Methodologies

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, often by enhancing its detectability or improving its chromatographic behavior. researchgate.net Sulfonyl chlorides are a well-established class of derivatizing agents, particularly for mass spectrometry and chromatography.

Applications in Chromatographic Separations and Sample Preparation

Beyond improving detection, derivatization can also enhance chromatographic performance. researchgate.net By altering the polarity and structural properties of an analyte, a derivatizing agent can improve peak shape, reduce tailing, and improve separation from interfering components in the sample matrix. nih.gov For sample preparation, derivatization can be used in conjunction with techniques like solid-phase extraction to selectively isolate and pre-concentrate analytes from complex biological or environmental samples. mdpi.com

Furthermore, scaffolds related to the azepane ring, such as imidazolium (B1220033) and pyridinium (B92312) cations, have been immobilized onto solid supports (e.g., silica) to create novel stationary phases for high-performance liquid chromatography (HPLC). mdpi.com These "supported ionic liquid" phases can offer unique separation mechanisms, combining anion-exchange and reversed-phase interactions, which are useful for separating a wide range of molecules, including sulfonamides. mdpi.com

Development of Novel Reagents and Catalysts Based on the Azepane Scaffold

The core structure, or scaffold, of a molecule is a key determinant of its function. The azepane ring system is a versatile scaffold that has been extensively explored in medicinal chemistry for its wide range of biological activities. nih.govresearchgate.net This same principle of scaffold-based design applies to the development of new catalysts and reagents. nih.gov By modifying the azepane scaffold, it is possible to create novel molecules with tailored reactivity and selectivity. For instance, chiral bicyclic azepanes have been synthesized and shown to have potent neuropharmacological activity, demonstrating that even simple, unexplored scaffolds can be starting points for developing new functional molecules. acs.org While specific examples starting from this compound are not documented, the azepane framework provides a robust and sterically defined platform that could be elaborated into novel organocatalysts or ligands for transition-metal catalysis. researchgate.net

Chiral Auxiliaries and Ligands Derived from Azepane-1-sulfonyl Chloride

The azepane scaffold is a recurring motif in a multitude of bioactive natural products and synthetic pharmaceuticals. The conformational flexibility of the seven-membered ring, influenced by substituents, can be pivotal for its biological activity. In the context of asymmetric synthesis, chiral derivatives of azepane can serve as effective chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions.

The reaction of this compound with chiral amines or alcohols can lead to the formation of chiral sulfonamides and sulfonate esters, respectively. These resulting compounds can act as chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The steric hindrance provided by the gem-dimethyl group at the C4 position of the azepane ring can enhance facial selectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. After the desired stereocenter is created, the chiral auxiliary can be cleaved and potentially recovered.

Furthermore, the nitrogen atom of the azepane ring, after conversion of the sulfonyl chloride to a sulfonamide, can act as a coordination site for metal catalysts. Bidentate or polydentate ligands can be designed by introducing additional coordinating groups onto the azepane framework. These chiral ligands, when complexed with transition metals, can catalyze a wide array of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions, affording products with high enantiomeric excess.

Table 1: Potential Chiral Auxiliaries and Ligands Derived from this compound

| Derivative Type | General Structure | Potential Application |

| Chiral Sulfonamide | R-N(SO₂-azepane) | Asymmetric alkylation, aldol reactions |

| Chiral Sulfonate Ester | R-O(SO₂-azepane) | Asymmetric Diels-Alder reactions |

| Chiral P,N-Ligand | (Phosphino-azepane)-SO₂-R | Asymmetric hydrogenation, cross-coupling |

Organocatalytic Applications in Asymmetric Synthesis

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral amines and their derivatives have been extensively explored as organocatalysts. The sulfonamide moiety derived from this compound can act as a hydrogen bond donor, a key interaction in many organocatalytic transformations.

By reacting this compound with a chiral amine, a chiral sulfonamide is formed. This molecule can possess both a basic nitrogen atom (from the azepane ring or the amine) and an acidic N-H proton on the sulfonamide. This bifunctional nature allows it to activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. Such catalysts have been shown to be effective in a range of reactions, including Michael additions, aldol reactions, and Mannich reactions. The gem-dimethyl substitution on the azepane ring can influence the conformational preference of the catalyst, thereby impacting the stereochemical outcome of the catalyzed reaction.

Table 2: Potential Organocatalytic Reactions Using Derivatives of this compound

| Reaction Type | Catalyst Structure | Role of Azepane Moiety |

| Asymmetric Michael Addition | Chiral sulfonamide | Steric directing group, hydrogen bonding |

| Asymmetric Aldol Reaction | Chiral bifunctional sulfonamide | Brønsted base/acid catalysis |

| Asymmetric Mannich Reaction | Chiral sulfonamide | Enamine/iminium ion formation |

Integration into Polymeric Materials and Surface Modification Agents

The reactivity of the sulfonyl chloride group makes this compound a versatile reagent for the functionalization of polymers and the modification of surfaces. This allows for the introduction of the robust and sterically defined azepane ring onto a material's surface or into its bulk structure, thereby altering its physical and chemical properties.

Sulfonyl chlorides can react with various functional groups present on polymer backbones, such as amines and hydroxyls, to form stable sulfonamide or sulfonate ester linkages. This post-polymerization modification strategy allows for the precise introduction of the 4,4-dimethylazepane moiety. The incorporation of this cyclic amine structure can enhance the thermal stability, alter the solubility, and introduce specific binding sites into the polymer. For example, polymers functionalized with azepane groups may find applications as sorbents for metal ion capture or as supports for catalysts.

In the realm of surface modification, this compound can be used to treat surfaces that possess reactive functional groups like amines or hydroxyls. This covalent attachment of the azepane derivative can significantly change the surface properties, such as hydrophobicity, biocompatibility, and adhesion. For instance, modifying a biomedical implant with a layer of azepane-containing molecules could potentially improve its interaction with biological systems. The sulfonyl chloride group provides a robust anchoring point to the surface, ensuring the long-term stability of the modification.

Table 3: Applications in Materials Science

| Application | Method of Integration | Resulting Property Change |

| Polymer Functionalization | Reaction with pendant functional groups | Enhanced thermal stability, new binding sites |

| Surface Modification | Covalent attachment to surface groups | Altered hydrophobicity, improved biocompatibility |

| Functional Monomer Synthesis | Conversion to a polymerizable derivative | Creation of polymers with tailored properties |

Analytical and Spectroscopic Characterization in Research of 4,4 Dimethylazepane 1 Sulfonyl Chloride

Mass Spectrometry Techniques in Mechanistic and Product Analysis (e.g., HRMS, APCI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 4,4-Dimethylazepane-1-sulfonyl chloride. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the compound's elemental formula, confirming its identity beyond doubt.

Techniques such as Atmospheric Pressure Chemical Ionization (APCI) are often employed for the analysis of moderately polar and thermally stable compounds like sulfonyl chlorides. shimadzu.com In positive-ion mode, the protonated molecular ion [M+H]⁺ would be a prominent peak. The isotopic pattern observed for this peak, arising from the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S and ³⁴S), serves as a characteristic signature for the compound.

Fragmentation analysis in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure. Common fragmentation pathways for this compound would likely involve the loss of the chlorine atom, the SO₂ group, or cleavage of the azepane ring, providing valuable structural information and aiding in the identification of related impurities or reaction byproducts.

Table 2: Predicted Mass Spectrometry Data for this compound (C₈H₁₆ClNO₂S)

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₇³⁵ClNO₂S]⁺ | 226.0663 | Protonated molecular ion (³⁵Cl isotope) |

| [M+H]⁺ | [C₈H₁₇³⁷ClNO₂S]⁺ | 228.0634 | Protonated molecular ion (³⁷Cl isotope) |

| [M-Cl]⁺ | [C₈H₁₆NO₂S]⁺ | 190.0902 | Fragment from loss of Chlorine |

| [M-SO₂Cl]⁺ | [C₈H₁₆N]⁺ | 126.1283 | Fragment from loss of the sulfonyl chloride group |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. chemrxiv.org For this compound, the IR spectrum is dominated by characteristic absorption bands corresponding to the sulfonyl chloride moiety and the alkyl framework.

The most diagnostic peaks are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which typically appear in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. mdpi.com The presence of these two intense bands is a strong indicator of the -SO₂Cl group. Additionally, the S-Cl stretch is expected to produce a weaker absorption band at lower wavenumbers. The spectrum will also feature C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹, characteristic of the methyl and methylene groups in the azepane ring. docbrown.info IR spectroscopy is particularly useful for monitoring the progress of reactions involving the sulfonyl chloride group, as its conversion to other functional groups (e.g., sulfonamides) results in the disappearance of the characteristic S=O stretching bands and the appearance of new, distinct peaks.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 2960 | C-H Stretch | Alkyl (Azepane ring, CH₃) |

| 1350 - 1380 | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |

| 1160 - 1190 | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) |

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to the compound's moderate polarity, reversed-phase HPLC is the most common approach. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier may be added to ensure sharp peak shapes. Detection is often performed using a UV detector, although sulfonyl chlorides may have a weak chromophore. In such cases, derivatization with a UV-active agent can be employed to enhance detection sensitivity. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. innovareacademics.in The method allows for the separation of volatile impurities and can provide quantitative data. A non-polar or mid-polarity capillary column, such as one with a dimethylpolysiloxane stationary phase, is typically used. The sample is injected into a heated inlet, vaporized, and carried through the column by an inert gas. The retention time is a characteristic property used for identification, while the peak area is used for quantification. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a robust method for trace analysis and impurity identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a reaction or performing a preliminary purity check. analyticaltoxicology.comsilicycle.com A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent), often a mixture of non-polar and polar organic solvents like hexane and ethyl acetate. The separated components are visualized under UV light (if UV-active) or by staining with a chemical reagent. scientificlabs.co.uk The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in the tentative identification of the compound.

Future Research Directions and Emerging Trends for 4,4 Dimethylazepane 1 Sulfonyl Chloride

Development of More Sustainable and Green Chemistry Approaches for its Synthesis

Traditional methods for synthesizing sulfonyl chlorides often involve harsh and hazardous reagents such as chlorosulfonic acid or thionyl chloride, generating significant amounts of acidic waste. Future research will undoubtedly focus on developing greener alternatives for the synthesis of 4,4-Dimethylazepane-1-sulfonyl chloride. These approaches aim to reduce environmental impact by using less toxic reagents, minimizing waste, and improving atom economy.

Key areas of development include:

Oxidative Chlorination with Benign Reagents: Researchers are moving towards replacing conventional chlorinating agents with more environmentally friendly options. Methods utilizing reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), N-chlorosuccinimide (NCS), or even household bleach (sodium hypochlorite) in conjunction with a chloride source are gaining traction for the synthesis of various sulfonyl chlorides from thiols or their derivatives. organic-chemistry.orgrsc.org A significant advantage of using NCS is that the succinimide (B58015) byproduct can often be recovered and re-chlorinated, creating a sustainable reaction cycle. organic-chemistry.org

Metal-Free Catalysis: Photocatalytic methods using sustainable, metal-free catalysts like potassium poly(heptazine imide) are emerging for the synthesis of sulfonyl chlorides from arenediazonium salts. acs.org Adapting such photocatalytic strategies to aliphatic precursors could provide a mild and sustainable route to compounds like this compound.

Aqueous Process Chemistry: Performing reactions in water is a cornerstone of green chemistry. For certain sulfonyl chlorides, aqueous processes have been developed where the product's low solubility in water allows it to precipitate directly from the reaction mixture, simplifying purification and reducing the need for organic solvents. acs.org Exploring the synthesis of this compound from a suitable water-soluble precursor in an aqueous medium could offer significant environmental and safety benefits.

Table 1: Comparison of Conventional vs. Green Reagents for Sulfonyl Chloride Synthesis

| Synthesis Approach | Conventional Reagents | Green/Sustainable Alternatives | Key Advantages of Alternatives |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂), Sulfuryl chloride (SO₂Cl₂), Chlorosulfonic acid (ClSO₃H) | N-Chlorosuccinimide (NCS), Sodium Hypochlorite (Bleach), Sodium Dichloroisocyanurate (NaDCC) | Reduced toxicity, recyclable byproducts, milder reaction conditions. organic-chemistry.orgrsc.org |

| Catalysis | Copper salts (in Meerwein reaction) | Metal-free organic photocatalysts | Avoids heavy metal waste, utilizes visible light as a renewable energy source. acs.org |

| Solvent | Chlorinated organic solvents | Water, sustainable solvents | Reduced environmental impact, improved safety, simplified product isolation. rsc.orgacs.org |

Exploration of Flow Chemistry and Automated Synthesis Protocols

The synthesis of sulfonyl chlorides can be highly exothermic and may involve unstable intermediates, posing significant safety risks, especially during scale-up. rsc.org Flow chemistry, where reagents are continuously pumped through a reactor, offers a powerful solution to these challenges. This technology is a major emerging trend for the synthesis of sulfonyl chlorides and is highly applicable to this compound.

Future research in this area will likely involve:

Enhanced Safety and Heat Transfer: Flow reactors, with their high surface-area-to-volume ratio, allow for exquisite control over reaction temperature, effectively dissipating heat and preventing thermal runaways that can occur in large-batch reactors. rsc.org

Increased Efficiency and Yield: Continuous flow systems can significantly improve spacetime yields compared to batch processes. mdpi.com By optimizing residence time, temperature, and reagent stoichiometry, these systems can maximize the production of the desired sulfonyl chloride while minimizing the formation of impurities like the corresponding sulfonic acid. mdpi.com

Automation and Scalability: Automated flow chemistry platforms reduce manual handling of hazardous materials and improve process consistency and reliability. mdpi.com Protocols developed on a lab scale can often be scaled up for larger production simply by running the system for longer periods, making it an attractive strategy for producing multi-gram quantities of this compound for further studies. mdpi.com

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

Sulfonyl chlorides are well-established as versatile intermediates in organic synthesis, primarily for creating sulfonamides and sulfonate esters. However, their reactivity is far more diverse. Future research on this compound will likely explore its unique reactivity, influenced by the sterically demanding and conformationally flexible 4,4-dimethylazepane (B2824433) moiety.

Potential areas for discovery include:

Reactions with Unsaturated Systems: Sulfonyl chlorides can participate in a wide range of reactions with unsaturated compounds like alkenes, alkynes, and imines, leading to products through annulations, radical additions, and ionic pathways. magtech.com.cn The specific steric and electronic properties of the 4,4-dimethylazepane group could influence the regioselectivity and stereoselectivity of these transformations in novel ways.

Reactivity with Cyclic Imines: While alkanesulfonyl chlorides typically react with linear imines to form β-sultams, their reactions with cyclic imines can lead to a variety of other products, such as ring-opened or addition products, by generating N-alkanesulfonyl cyclic iminium ions as intermediates. tandfonline.comresearchgate.net Investigating the reaction of this compound with various cyclic imines could uncover new synthetic routes to complex heterocyclic systems.

Novel Disulfide Synthesis: Under specific conditions, aromatic sulfonyl chlorides react with thiols to produce disulfides. tandfonline.com Exploring this reactivity with an aliphatic sulfonyl chloride like this compound could lead to new methods for synthesizing unsymmetrical disulfides containing the bulky azepane scaffold.

Advanced Computational Design and Prediction of Derivatives with Desired Properties

The integration of computational chemistry into the drug discovery process is a powerful trend that can accelerate the development of new therapeutic agents. For this compound, computational methods can be employed to rationally design derivatives, primarily sulfonamides, with optimized properties for specific biological targets.

Future directions in this domain include:

Structure-Based Drug Design: Using the known three-dimensional structures of target proteins (e.g., enzymes, receptors), molecular docking simulations can predict how sulfonamide derivatives of this compound would bind. This in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity, saving significant time and resources.

Pharmacophore Modeling: By analyzing the structural features of known active molecules, a pharmacophore model can be developed. This model can then be used to design novel derivatives of this compound that incorporate these key features, increasing the probability of discovering new bioactive compounds.

Predicting Physicochemical Properties: Computational tools can predict properties such as solubility, membrane permeability, and metabolic stability. Density Functional Theory (DFT) calculations can be used to understand the electronic properties, reactivity, and stability of the azepane ring and its derivatives. nih.govresearchgate.net This allows for the in silico optimization of drug-like properties before synthesis, guiding the design of molecules with better pharmacokinetic profiles.

Expanding Applications in Interdisciplinary Research Beyond Traditional Organic Synthesis

The unique structural features of this compound make it a valuable building block for creating molecules with applications that extend beyond traditional organic synthesis into fields like chemical biology and materials science. The azepane scaffold itself is a key component in many pharmacologically active compounds, and its derivatives are actively explored in drug discovery. acs.orgdaneshyari.comnih.govtandfonline.comnih.govchemistryviews.org

Emerging interdisciplinary trends include:

Medicinal Chemistry and Drug Discovery: The azepane ring is a privileged scaffold in medicinal chemistry, found in compounds with anticancer, antiviral, and neuropharmacological activities. acs.orgnih.govnih.gov Synthesizing a library of sulfonamides from this compound and various amines would generate a diverse set of new chemical entities for screening against a wide range of diseases. The 4,4-dimethyl substitution may confer improved metabolic stability or unique conformational properties that could lead to enhanced biological activity.

Development of Chemical Probes: Sulfonyl fluorides, which are closely related to sulfonyl chlorides, are used as covalent probes to study protein function. Future work could involve converting this compound into its corresponding sulfonyl fluoride (B91410) to create chemical probes for identifying and studying novel biological targets.

Materials Science: The incorporation of the bulky, sp³-rich azepane scaffold into polymers or other materials could impart unique physical properties, such as altered solubility, thermal stability, or morphology. Research in this area would explore the use of this compound as a monomer or modifying agent in the creation of novel functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.